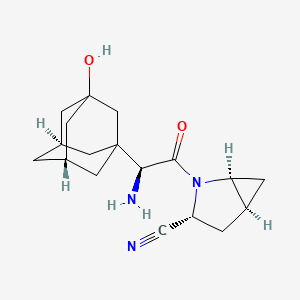

(2'S,2R,trans)-Saxagliptin

Description

Properties

IUPAC Name |

(1S,3R,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15-,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-BBEOPNRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary Strategy

The sulfinimine approach employs (S)-(+)-p-toluenesulfinamide to induce asymmetry during the formation of the adamantane-glycine intermediate. In a representative protocol, 3-hydroxyadamantyl formaldehyde reacts with (S)-(+)-p-toluenesulfinamide in the presence of titanium(IV) ethoxide (Ti(OEt)₄) to generate a Schiff base (VIIa). Subsequent cyanation using diethylaluminum cyanide (Et₂AlCN) and isopropanol yields the enantiomerically enriched aminonitrile intermediate (VIII). This method achieves >98% enantiomeric excess (ee) by leveraging the chiral sulfinamide auxiliary.

Adamantane Functionalization

The adamantane moiety is introduced via a Friedel-Crafts alkylation using glycine methyl ester and phthalic anhydride. Potassium phthalimide facilitates the Gabriel synthesis of α-halo esters, yielding compound II, which undergoes hydrolysis and deprotection to form the adamantane-glycine fragment (IV). Critical parameters include reaction temperature (25–35°C) and solvent selection (acetone or dichloromethane), which minimize racemization.

Telescopic Process Using T3P Reagent

Condensation and Dehydration

A streamlined synthesis avoids hazardous reagents like trifluoroacetic anhydride (TFAA) by employing T3P for both amide coupling and dehydration. The method condenses (S)-N-Boc-3-hydroxyadamantylglycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide in acetonitrile, achieving a 92% yield of the primary amide intermediate. Subsequent dehydration with T3P at 80°C furnishes the nitrile group with 88% efficiency.

Deprotection and Final Isolation

Boc deprotection using hydrochloric acid in acetone yields (2'S,2R,trans)-Saxagliptin hydrochloride. The telescopic process eliminates chromatographic purification, reducing production costs and waste.

Table 1: Comparison of Key Synthetic Methods

| Method | Reagents | Yield (%) | Key Advantages |

|---|---|---|---|

| Sulfinimine-Mediated | Ti(OEt)₄, Et₂AlCN | 85 | High enantioselectivity (>98% ee) |

| T3P Telescopic | Propylphosphonic anhydride | 88 | Safer profile, no chromatography |

| Schiff Base Crystallization | Acetone, HCl | 78 | Polymorph control, scalable |

Schiff Base Crystallization and Polymorph Control

Ketone Solvent-Based Precipitation

Dissolving saxagliptin base in acetone or methyl ethyl ketone (MEK) induces Schiff base formation (compound M), which precipitates as a crystalline solid. Maintaining the suspension at 25°C for 24 hours yields a 95% pure intermediate. This method enables control over polymorphic forms, critical for pharmaceutical stability.

Hydrolysis to Saxagliptin Hydrochloride

Schiff base hydrolysis in aqueous HCl (1.1 equivalents) regenerates the primary amine, affording saxagliptin hydrochloride with 99.5% purity. The process avoids genotoxic impurities by eliminating residual phthalimide derivatives.

Stereochemical Optimization and Challenges

Racemization Mitigation

Racemization at the α-carbon of the glycine moiety is minimized by using non-polar solvents (e.g., toluene) and low temperatures (<40°C) during coupling steps. Kinetic resolution via enzymatic hydrolysis has been explored but remains less cost-effective than chiral auxiliary methods.

Adamantane Hydroxylation

Direct hydroxylation of adamantane derivatives using ozone or peroxides introduces the 3-hydroxy group but risks over-oxidation. Catalytic hydrogenation with Pd/C in methanol selectively reduces keto intermediates, achieving 90% selectivity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2’S,2R,trans)-Saxagliptin undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments and controlled temperatures.

Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Conditions often involve the use of solvents like ethanol or tetrahydrofuran and controlled temperatures.

Substitution: Common reagents include halogens, alkylating agents, and acylating agents. Conditions typically involve the use of organic solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the functional groups involved.

Scientific Research Applications

Glycemic Control in Type 2 Diabetes

Numerous clinical trials have demonstrated the effectiveness of (2'S,2R,trans)-Saxagliptin in achieving glycemic control. For instance, a study involving patients inadequately controlled on metformin showed significant reductions in glycated hemoglobin (HbA1c) levels:

| Study | Treatment Group | HbA1c Reduction | Statistical Significance |

|---|---|---|---|

| A | Saxagliptin + Metformin | -0.66% | p < 0.0001 |

| B | Saxagliptin + Sulphonylurea | -0.59% | p < 0.0001 |

These findings indicate that this compound is effective as an add-on therapy to improve glycemic control in patients with type 2 diabetes who are not adequately managed with other medications .

Cardiovascular Benefits

Research has also explored the cardiovascular effects of this compound. In the SAVOR-TIMI 53 trial, saxagliptin was associated with a reduced risk of major adverse cardiovascular events (MACE) compared to placebo:

| Outcome | Saxagliptin Group | Placebo Group | Hazard Ratio (HR) |

|---|---|---|---|

| MACE | Lower incidence | Higher incidence | HR 0.91 (95% CI: 0.85-0.97) |

This suggests that saxagliptin may provide cardiovascular protection for patients with type 2 diabetes .

Renal Outcomes

The impact of this compound on renal function has been evaluated in various studies. The SAVOR-TIMI 53 trial also reported improvements in renal outcomes:

| Parameter | Baseline ACR (mg/g) | Post-treatment ACR (mg/g) |

|---|---|---|

| Saxagliptin | 63.8 ± 134.2 | 40.9 ± 83.0 |

| Placebo | Not applicable | Not applicable |

These results indicate that saxagliptin can reduce albumin-to-creatinine ratio (ACR), suggesting protective effects against diabetic nephropathy without adversely affecting estimated glomerular filtration rate (eGFR) .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a model compound for studying DPP-4 inhibitors and their interactions with biological macromolecules. Its unique bicyclic structure allows researchers to explore new synthetic methodologies and develop more potent analogs for therapeutic use.

Biological Studies

Biological research has focused on the compound's role in glucose metabolism and its interaction with various cellular pathways involved in diabetes management. Studies have shown that saxagliptin can improve endothelial function and reduce inflammatory markers associated with diabetes complications .

Case Studies

Case Study: Efficacy and Safety Profile

A randomized controlled trial assessed the safety and efficacy of saxagliptin as an adjunct therapy for patients with type 2 diabetes inadequately controlled on metformin alone:

- Participants: 743 patients

- Duration: 24 weeks

- Findings: Saxagliptin led to significant reductions in HbA1c without increasing the risk of hypoglycemia or weight gain compared to placebo.

This study underscores the favorable safety profile of saxagliptin when used alongside standard diabetes treatments .

Mechanism of Action

The mechanism of action of (2’S,2R,trans)-Saxagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting this enzyme, (2’S,2R,trans)-Saxagliptin increases the levels of incretin hormones, which in turn stimulate the release of insulin and reduce the production of glucagon. This helps to regulate blood glucose levels and improve glycemic control in patients with type 2 diabetes.

Comparison with Similar Compounds

Table 1: Comparative Efficacy of Saxagliptin vs. Other Antidiabetic Agents

- Saxagliptin vs. Acarbose : Saxagliptin demonstrates superior HbA1c reduction (mean difference: 0.3%, p < 0.05) and a higher proportion of patients achieving HbA1c <7% .

- Saxagliptin vs. Sitagliptin : Head-to-head trials show comparable efficacy, though some studies suggest saxagliptin may have a marginally faster onset of action .

Table 2: Adverse Event Profiles

| Compound | Hypoglycemia Risk | Weight Change | Heart Failure Risk | Notable Adverse Events |

|---|---|---|---|---|

| Saxagliptin | Low | Neutral | ↑ (FDA warning) | Headache, UTI, Nasopharyngitis |

| Sitagliptin | Low | Neutral | Neutral | Pancreatitis (rare) |

| Sulfonylureas | High | ↑ | Neutral | Hypoglycemia, Weight gain |

| Acarbose | Low | Neutral | Neutral | Gastrointestinal disturbances |

- Cardiovascular Safety: Saxagliptin carries an FDA warning for increased hospitalization due to heart failure (HF), particularly in patients with pre-existing cardiovascular disease (HR: 1.27, 95% CI: 1.07–1.51) .

- Hypoglycemia : Saxagliptin’s risk is comparable to other DPP-4 inhibitors but significantly lower than sulfonylureas .

Pharmacokinetics and Drug Interactions

Table 3: Metabolic Pathways and Key Interactions

| Compound | Metabolism Pathway | CYP3A4 Inducers (e.g., Rifampicin) | CYP3A4 Inhibitors |

|---|---|---|---|

| Saxagliptin | CYP3A4/5 → 5-hydroxy | ↓ Exposure (Cmax: 53%; AUC: 76%) | No dose adjustment |

| Sitagliptin | Renal excretion (unchanged) | No significant effect | None required |

| Linagliptin | Biliary excretion | No significant effect | None required |

- However, co-administration with sildenafil increases headache incidence (44.4% vs. 33.3% with sildenafil alone) .

Combination Therapies

Biological Activity

(2'S,2R,trans)-Saxagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme involved in glucose metabolism. By inhibiting DPP-4, saxagliptin enhances the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in regulating blood glucose levels. This article reviews the biological activity of saxagliptin, focusing on its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

Saxagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones. The inhibition leads to increased concentrations of GLP-1 and GIP, resulting in:

- Enhanced Insulin Secretion : GLP-1 stimulates insulin release from pancreatic β-cells in a glucose-dependent manner.

- Decreased Glucagon Secretion : Saxagliptin reduces glucagon levels, which helps lower blood glucose.

- Delayed Gastric Emptying : This effect contributes to reduced postprandial glucose spikes.

Pharmacokinetics

Saxagliptin exhibits a favorable pharmacokinetic profile:

- Bioavailability : Approximately 67% after oral administration.

- Half-life : About 2.5 hours for saxagliptin; however, its active metabolite has a longer half-life.

- Metabolism : Primarily metabolized by CYP3A4 and CYP3A5 enzymes.

Clinical Efficacy

Numerous studies have evaluated the efficacy of saxagliptin in managing type 2 diabetes mellitus (T2DM).

Key Study Findings

- Monotherapy Efficacy : In a study involving treatment-naïve patients with T2DM, saxagliptin significantly reduced HbA1c levels compared to placebo over 24 weeks. The mean reductions were -0.43%, -0.46%, and -0.54% for doses of 2.5 mg, 5 mg, and 10 mg respectively versus +0.19% for placebo (p < 0.0001) .

- Combination Therapy : Saxagliptin has been shown to be effective when combined with other antidiabetic agents such as metformin and sulfonylureas. A study demonstrated that adding saxagliptin to metformin therapy resulted in a greater reduction in HbA1c compared to placebo .

- Long-term Effects : A combination therapy study indicated that saxagliptin combined with vitamin D preserved pancreatic β-cell function in patients with adult-onset autoimmune type 1 diabetes .

Safety Profile

Saxagliptin is generally well tolerated among patients:

- Adverse Events : The incidence of adverse events was similar between saxagliptin and placebo groups in various studies .

- Hypoglycemia Risk : Rates of hypoglycemia were low (10.1% with saxagliptin vs. 6.3% with placebo) .

- Weight Management : Saxagliptin does not typically cause weight gain; in fact, some studies reported weight neutrality or slight weight loss .

Data Tables

Q & A

Q. What criteria should guide the inclusion of non-English studies in a saxagliptin meta-analysis?

- Answer :

- Include non-English papers with English abstracts if they meet PICOS criteria.

- Collaborate with translators to extract data from full texts.

- Assess risk of bias uniformly across languages using tools like Cochrane’s RoB 2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.